Oxabolone

Description

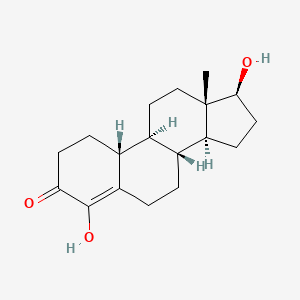

Structure

3D Structure

Properties

CAS No. |

4721-69-1 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 |

InChI Key |

GXHBCWCMYVTJOW-YGRHGMIBSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

melting_point |

189 °C |

Other CAS No. |

4721-69-1 |

Origin of Product |

United States |

An In-depth Technical Guide on the Synthesis and Characterization of Oxabolone for Research Applications

Disclaimer: Oxabolone is a synthetic anabolic-androgenic steroid and is classified as a prohibited substance by the World Anti-Doping Agency[1]. Its synthesis and use are regulated in many jurisdictions. This document is intended for informational and research purposes only, targeting an audience of researchers, scientists, and drug development professionals. The synthesis of controlled substances should only be conducted by licensed professionals in regulated laboratory environments. Detailed, peer-reviewed protocols for the synthesis of oxabolone are not widely available in public literature; therefore, the following guide is constructed from patent literature, data on analogous compounds, and established principles of steroid chemistry.

Introduction

Oxabolone, also known as 4-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone)[1]. It has been marketed for medical use in the form of its ester prodrug, oxabolone cipionate, which extends its release and therapeutic window[1][2]. The defining structural feature of oxabolone is the introduction of a hydroxyl group at the C4 position of the steroid's A-ring, which modifies its biological activity relative to the parent compound, nandrolone[3].

As with other AAS, the primary mechanism of action for oxabolone involves its interaction with the androgen receptor (AR)[4]. This interaction modulates gene transcription, leading to anabolic effects such as increased protein synthesis and nitrogen retention in muscle tissue[3]. Its reduced propensity for 5-alpha reduction contributes to a more favorable anabolic-to-androgenic ratio compared to testosterone[3]. This guide provides a comprehensive overview of a representative synthetic route and the analytical characterization of oxabolone.

Synthesis of Oxabolone

The synthesis of oxabolone can be achieved through a multi-step process starting from a nandrolone-derived precursor. The key transformation involves the introduction of a hydroxyl group at the C4 position[3]. The general route described in patent literature involves an initial epoxidation of the A-ring followed by acid-catalyzed opening of the epoxide to yield the 4-hydroxy product[3].

Synthetic Workflow Diagram

Caption: A representative workflow for the synthesis of Oxabolone from Nandrolone.

Experimental Protocol: Synthesis

This protocol is a representative example based on general steroid chemistry principles.

Step 1: Epoxidation of Nandrolone

-

Dissolve nandrolone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-epoxy intermediate.

Step 2: Acid-Catalyzed Ring Opening (Acidolysis)

-

Dissolve the crude epoxy intermediate from Step 1 in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as perchloric acid.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude oxabolone.

Step 3: Purification

-

Purify the crude oxabolone using column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane to separate the desired product from impurities.

-

Combine the fractions containing pure oxabolone (as determined by TLC).

-

Recrystallize the combined product from a suitable solvent system (e.g., acetone/hexane) to obtain pure, crystalline oxabolone.

Characterization of Oxabolone

The synthesized compound must be rigorously characterized to confirm its identity, purity, and structure. Standard analytical techniques include spectroscopy and chromatography.

Physicochemical Properties

The following table summarizes key physicochemical data for oxabolone and its common ester prodrug, oxabolone cipionate.

| Property | Oxabolone | Oxabolone Cipionate | Reference |

| Molecular Formula | C₁₈H₂₆O₃ | C₂₆H₃₈O₄ | [2][5] |

| Molar Mass | 290.40 g/mol | 414.58 g/mol | [2][5] |

| Melting Point | 188-190 °C | 158-160 °C | [6] |

| UV λmax | 278 nm | 276 nm (in alcohol) | [6] |

| Appearance | Solid | Crystalline Powder | [6] |

| Optical Rotation | Not specified | [α]D²⁰ +30° (c=1 in CHCl₃) | [6] |

Analytical Characterization Protocols

3.2.1 High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized oxabolone.

-

Method:

-

System: RP-HPLC system with UV detection.

-

Column: C18 analytical column (e.g., 4.6 mm x 100 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 276-278 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.

-

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Method:

-

Derivatization: Steroids often require derivatization to increase their volatility for GC analysis. A common method is silylation. Incubate the sample with a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) to form trimethylsilyl (TMS) derivatives.

-

System: GC-MS with an electron impact (EI) ionization source.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 320°C).

-

Analysis: The resulting mass spectrum for the derivatized oxabolone would be analyzed for the molecular ion peak (M+) and characteristic fragment ions.

-

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Method:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should show characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups.

-

~2950-2850 cm⁻¹: C-H stretching of the steroidal backbone.

-

~1650 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.

-

~1610 cm⁻¹: C=C stretching of the A-ring.

-

-

Biological Activity and Signaling Pathways

Anabolic-androgenic steroids exert their effects through both genomic and non-genomic signaling pathways. The primary pathway involves the androgen receptor, a nuclear transcription factor[7].

Anabolic Steroid Signaling Pathway Diagram

Caption: Generalized signaling pathways for anabolic-androgenic steroids (AAS).

Mechanism of Action

-

Genomic Pathway: As shown in the diagram, AAS like oxabolone diffuse across the cell membrane and bind to the androgen receptor (AR) in the cytoplasm. This binding causes a conformational change, and the resulting AAS-AR complex translocates into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding modulates (typically enhances) the transcription of target genes, leading to the synthesis of proteins that are responsible for the anabolic effects observed in muscle tissue[8].

-

Non-Genomic Pathway: AAS can also elicit rapid cellular responses that do not depend on gene transcription[7]. These effects are mediated by membrane-associated receptors, potentially G protein-coupled receptors (GPCRs). This interaction can trigger intracellular second messenger systems, such as the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent release of intracellular calcium (Ca²⁺)[7]. The increase in intracellular calcium can activate various protein kinase cascades, including the MEK/ERK and mTOR pathways, which are also crucial regulators of cell growth and protein synthesis[7][8].

References

- 1. Oxabolone - Wikipedia [en.wikipedia.org]

- 2. Oxabolone Cipionate | C26H38O4 | CID 68952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxabolone Cipionate | Anabolic Steroid for Research [benchchem.com]

- 4. KEGG DRUG: Oxabolone cipionate [kegg.jp]

- 5. Oxabolone | C18H26O3 | CID 20055236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxabolone [drugfuture.com]

- 7. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

Oxabolone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone, a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone), has been a subject of interest in both clinical research for wasting disorders and in the context of performance enhancement in sports.[1] Its mechanism of action, like other AAS, is primarily mediated through its interaction with the androgen receptor (AR). This technical guide provides a comprehensive overview of the in vitro mechanism of action of oxabolone, detailing its interaction with the androgen receptor, the subsequent signaling pathways, and the experimental protocols used to elucidate these actions. Oxabolone is often administered as its cypionate ester, a prodrug that undergoes hydrolysis to release the active oxabolone molecule.[2][3][4]

Core Mechanism of Action: Androgen Receptor Binding and Activation

The biological effects of oxabolone are initiated by its binding to and activation of the androgen receptor, a ligand-inducible nuclear transcription factor.[2] In its inactive state, the AR resides in the cytoplasm. Upon binding by an androgen like oxabolone, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This leads to the anabolic effects observed in tissues like skeletal muscle.[2]

Quantitative Data on Androgen Receptor Binding

Disclaimer: The following table presents data for nandrolone and other relevant AAS. Given that oxabolone is 4-hydroxy-19-nortestosterone, its binding affinity is expected to be in a similar range to nandrolone. This should be considered an estimation pending direct experimental verification for oxabolone.

| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (MT = 1.00) | Relative Binding Affinity (RBA) in Rat Prostate (MT = 1.00) |

| Methyltrienolone (MT) | 1.00 | 1.00 |

| Nandrolone | 0.85 | 0.95 |

| Testosterone | 0.33 | 0.30 |

| Methenolone | 0.45 | 0.50 |

| 1α-Methyl-DHT | 0.08 | 0.25 |

| Stanozolol | <0.02 | <0.02 |

| Methanedienone | <0.02 | <0.02 |

| Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).[5] |

Signaling Pathways

The primary signaling pathway for oxabolone is the androgen receptor-mediated genomic pathway.

Caption: A diagram illustrating the androgen receptor signaling pathway initiated by oxabolone.

Experimental Protocols

In Vitro Hydrolysis of Oxabolone Cypionate

To study the active compound, the cypionate ester of oxabolone must first be hydrolyzed.

-

Objective: To cleave the cypionate ester from oxabolone cypionate to yield the active oxabolone.

-

Methodology:

-

Acidic Hydrolysis: Dissolve oxabolone cypionate in a suitable solvent. Add a 1 M solution of hydrochloric acid (HCl) in water or a 0.5 M solution in a water/methanol (1:1) mixture.[2] Incubate the reaction mixture. The optimal time and temperature should be determined empirically but can start at room temperature for several hours.

-

Reaction Termination and Extraction: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate). Extract the oxabolone using an organic solvent such as diethyl ether or ethyl acetate.

-

Analysis: Analyze the extracted product using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of oxabolone.[1]

-

Competitive Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of oxabolone to the androgen receptor.

-

Objective: To determine the relative binding affinity of oxabolone for the androgen receptor.

-

Materials:

-

Receptor Source: Cytosol preparations from rat prostate tissue or recombinant human androgen receptor.

-

Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone ([³H]-R1881).

-

Test Compound: Oxabolone.

-

Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol.

-

-

Procedure:

-

Incubation: Incubate a fixed concentration of the androgen receptor and the radioligand with varying concentrations of unlabeled oxabolone.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of oxabolone to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Oxabolone Cipionate | Anabolic Steroid for Research [benchchem.com]

Androgen Receptor Binding Affinity of Oxabolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone, also known as 4-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone (19-nortestosterone).[1] It is often available as the prodrug oxabolone cypionate, which is hydrolyzed in the body to release the active oxabolone molecule.[2][3] The biological effects of oxabolone, like other AAS, are mediated through its interaction with the androgen receptor (AR). This guide provides a comprehensive overview of the androgen receptor binding affinity of oxabolone, drawing upon available data for related compounds to provide a robust understanding of its likely molecular interactions. This document also details the experimental protocols for determining androgen receptor binding affinity and illustrates the associated signaling pathways.

Androgen Receptor Binding Affinity: Quantitative Data

The following table summarizes the AR binding affinities of nandrolone and other relevant anabolic-androgenic steroids. The data is presented as Relative Binding Affinity (RBA) compared to a reference compound, typically a high-affinity synthetic androgen like methyltrienolone (MT) or dihydrotestosterone (DHT).

| Compound | Relative Binding Affinity (RBA) | Reference Compound | Tissue/System | Reference |

| Methyltrienolone (MT) | 100 | - | Rat Skeletal Muscle & Prostate | [4][5] |

| Nandrolone (19-Nortestosterone) | > MT | Methyltrienolone (MT) | Rat Skeletal Muscle & Prostate | [4][5] |

| Testosterone | < Nandrolone | Methyltrienolone (MT) | Rat Skeletal Muscle & Prostate | [4][5] |

| 5α-Dihydrotestosterone (DHT) | < Nandrolone | Methyltrienolone (MT) | Rat Prostate | [5] |

| 5α-Dihydro-19-nortestosterone (DHN) | = Nandrolone | Dihydrotestosterone (DHT) | Rat Seminal Vesicle (in cell-free extracts) | [6] |

| Stanozolol | < 0.05 | Methyltrienolone (MT) | Rat Skeletal Muscle & Prostate | [4] |

| Methanedienone | < 0.05 | Methyltrienolone (MT) | Rat Skeletal Muscle & Prostate | [4] |

Note: The binding affinity of nandrolone is consistently reported to be higher than that of testosterone.[4][5] The 5α-reduction of testosterone to DHT significantly increases its binding affinity, whereas the 5α-reduction of nandrolone to 5α-dihydro-19-nortestosterone (DHN) does not significantly alter or may even slightly decrease its affinity for the androgen receptor.[6] Given that oxabolone is 4-hydroxy-19-nortestosterone, its binding affinity is likely to be in a similar range to that of nandrolone, although the addition of the 4-hydroxyl group could modulate this affinity.

Experimental Protocols: Competitive Androgen Receptor Binding Assay

The determination of a compound's binding affinity for the androgen receptor is typically performed using a competitive radioligand binding assay. This assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known high affinity for the AR.

Principle

A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).[7][8] Increasing concentrations of the unlabeled test compound (e.g., oxabolone) are added to compete for binding to the AR. The amount of radiolabeled ligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From the IC50 value, the inhibition constant (Ki) can be calculated.

Materials

-

Receptor Source: Cytosol preparation from the ventral prostates of castrated male rats or purified recombinant human androgen receptor.[7]

-

Radioligand: [³H]-methyltrienolone ([³H]-R1881) or other suitable high-affinity radiolabeled androgen.[8]

-

Test Compound: Oxabolone, dissolved in a suitable solvent (e.g., ethanol or DMSO).

-

Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (pH 7.4).

-

Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

-

Scintillation Cocktail and Scintillation Counter .

Procedure

-

Receptor Preparation:

-

Assay Incubation:

-

Aliquots of the receptor preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in assay tubes.

-

Control tubes are included for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled high-affinity androgen).

-

The incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Charcoal Adsorption: A suspension of dextran-coated charcoal is added to each tube to adsorb the unbound radioligand. The tubes are then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the free radioligand passes through. The filters are then washed with ice-cold buffer.[9]

-

-

Quantification:

-

The radioactivity of the supernatant (charcoal method) or the filters (filtration method) is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC50 value is determined from the resulting dose-response curve.

-

The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding to a ligand such as oxabolone.

Caption: A simplified diagram of the androgen receptor signaling pathway.

Experimental Workflow for Competitive AR Binding Assay

The workflow for a typical competitive androgen receptor binding assay is depicted in the following diagram.

Caption: Workflow of a competitive androgen receptor binding assay.

Conclusion

While direct quantitative data for the androgen receptor binding affinity of oxabolone remains to be fully elucidated in publicly accessible literature, its structural relationship to nandrolone provides a strong basis for inferring its binding characteristics. Oxabolone is expected to be a potent ligand for the androgen receptor, with an affinity likely comparable to or greater than that of testosterone. The provided experimental protocols offer a standardized methodology for the precise determination of its binding affinity, which is crucial for a comprehensive understanding of its pharmacological profile. The visualization of the androgen receptor signaling pathway and the experimental workflow further clarifies the molecular mechanisms and the scientific process involved in characterizing compounds like oxabolone for research and drug development purposes.

References

- 1. Oxabolone - Wikipedia [en.wikipedia.org]

- 2. Oxabolone Cipionate | Anabolic Steroid for Research [benchchem.com]

- 3. Oxabolone Cipionate | C26H38O4 | CID 68952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

In Vivo Metabolic Pathways of Oxabolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone). It is often administered as the prodrug Oxabolone cipionate, which undergoes hydrolysis in vivo to release the active compound, Oxabolone.[1] Understanding the metabolic fate of Oxabolone is critical for various applications, including drug development, clinical toxicology, and anti-doping efforts. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of Oxabolone, detailing its biotransformation, identified metabolites, and the experimental protocols used for their analysis.

Metabolic Pathways of Oxabolone

The in vivo metabolism of Oxabolone primarily occurs in the liver and involves a series of enzymatic reactions, including hydrolysis of the cypionate ester, oxidation, and reduction.[2] The resulting metabolites are then excreted, mainly in the urine.

Key Metabolic Reactions:

-

Hydrolysis: The prodrug, Oxabolone cipionate, is first hydrolyzed to the active steroid, Oxabolone. This reaction cleaves the cypionate ester at the 17β-hydroxyl group.

-

Oxidation: The 17β-hydroxyl group of Oxabolone can be oxidized to a ketone, forming 4-hydroxyestr-4-ene-3,17-dione. This metabolite has been identified as the most abundant in human studies.[3]

-

Reduction: The A-ring of the steroid nucleus can undergo reduction of the double bond.

-

Epimerization: The stereochemistry at the C17 position can be altered, leading to the formation of the 17-epimer of Oxabolone.[3]

-

Hydroxylation: Further hydroxylation reactions can occur, leading to the formation of dihydroxy metabolites.

The major identified metabolites of Oxabolone are:

-

Oxabolone: The active form of the drug.[3]

-

17-epimer of Oxabolone: An isomer of Oxabolone.[3]

-

4-Hydroxyestr-4-en-3,17-dione: The most abundant metabolite, formed by oxidation of the 17-hydroxyl group.[3]

-

4-Hydroxyestran-3,17-dione: Formed by reduction of the A-ring double bond and oxidation of the 17-hydroxyl group.

-

3α,4-dihydroxy-5α-estran-17-one, 3α,4-dihydroxy-5β-estran-17-one, and 3β,4-dihydroxy-5α-estran-17-one: Isomeric dihydroxy metabolites.

Quantitative Data on Oxabolone Metabolites

A study utilizing a chimeric mouse model with a humanized liver provided valuable insights into the relative abundance of Oxabolone metabolites in urine 24 hours after administration of Oxabolone cipionate. The three major metabolites detected were the 17-epimer of Oxabolone, 4-hydroxy-estr-4-ene-3,17-dione, and the parent compound, Oxabolone.[3]

| Metabolite | Relative Abundance in Humanized Mouse Urine (24h post-administration) |

| 17-epimer of Oxabolone | Major |

| 4-Hydroxy-estr-4-en-3,17-dione | Major |

| Oxabolone | Major |

Note: This data is derived from a study on humanized mice and provides relative abundance. Specific concentrations or excretion percentages in humans may vary.[3]

Experimental Protocols

The identification and quantification of Oxabolone and its metabolites are primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of urine samples.

Sample Preparation

A typical sample preparation workflow for the analysis of Oxabolone metabolites in urine involves the following steps:

-

Hydrolysis: Urine samples are treated with β-glucuronidase to hydrolyze any glucuronide conjugates of the metabolites, releasing them in their free form.[3]

-

Extraction: The deconjugated metabolites are then extracted from the urine matrix using a liquid-liquid extraction (LLE) method with an organic solvent such as diethyl ether.[3]

-

Derivatization: To improve their volatility and thermal stability for GC-MS analysis, the extracted metabolites are derivatized. A common method is trimethylsilylation (TMS), which converts hydroxyl groups to TMS ethers.[3]

GC-MS Analysis

The derivatized samples are then analyzed by GC-MS. The gas chromatograph separates the different metabolites based on their boiling points and interaction with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their unique mass spectra and retention times.

Visualizations

Metabolic Pathway of Oxabolone

Caption: In vivo metabolic pathway of Oxabolone.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for Oxabolone metabolite analysis.

References

The Cornerstone of Anabolic Innovation: A Technical Guide to the Structure-Activity Relationship of Oxabolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxabolone, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone), presents a compelling case study in steroid chemistry and pharmacology. Characterized by a 4-hydroxyl group, its unique structural modification significantly influences its biological activity, offering a favorable anabolic-to-androgenic ratio. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of oxabolone derivatives. It delves into the molecular interactions with the androgen receptor (AR), the impact of structural modifications on anabolic and androgenic potency, and the metabolic fate of these compounds. Detailed experimental protocols for assessing the biological activity of these derivatives are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction to Oxabolone and its Derivatives

Oxabolone (4-hydroxy-19-nortestosterone) is a synthetic AAS that has garnered interest due to its distinct anabolic properties with reduced androgenic effects.[1][2] Like other AAS, its biological effects are mediated through the androgen receptor.[1] Oxabolone is often administered as a prodrug, oxabolone cypionate, where the 17β-hydroxyl group is esterified with cypionic acid. This esterification enhances the compound's lipophilicity and prolongs its release and duration of action following intramuscular injection.[3][4][5] In the body, the cypionate ester is cleaved by esterases to release the active oxabolone.[3]

The core of oxabolone's unique profile lies in its 4-hydroxy modification of the nandrolone backbone. Understanding how this and other structural alterations affect its interaction with the androgen receptor and subsequent downstream signaling is crucial for the rational design of novel selective androgen receptor modulators (SARMs) with improved therapeutic indices.

The Androgen Receptor Signaling Pathway

The biological effects of oxabolone and its derivatives are initiated by their binding to the androgen receptor (AR), a ligand-activated transcription factor. The activated AR complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for anabolic and androgenic effects.[1]

Structure-Activity Relationship (SAR) of Oxabolone Derivatives

The anabolic and androgenic activities of oxabolone derivatives are determined by their structural features, which influence their binding affinity for the AR, their metabolic stability, and their tissue selectivity.

Core Steroid Nucleus Modifications

-

4-Hydroxy Group: The defining feature of oxabolone is the hydroxyl group at the C4 position. This modification is known to increase the anabolic-to-androgenic ratio.[1] It is suggested that this is due to a reduced propensity for 5α-reduction, a metabolic process that potentiates the androgenic activity of testosterone.[1]

-

19-Nor Structure: Like its parent compound nandrolone, oxabolone lacks the C19-methyl group found in testosterone.[6] This modification generally enhances anabolic properties while reducing androgenic effects.[1] The 5α-reduced metabolite of nandrolone has a lower binding affinity for the AR compared to nandrolone itself, which contributes to its milder androgenic profile.[7]

-

17β-Hydroxyl Group: This group is essential for high-affinity binding to the androgen receptor and is a critical determinant of anabolic and androgenic activity.[1] Esterification of this group, as seen in oxabolone cypionate, creates a prodrug that is slowly hydrolyzed to the active 17β-hydroxy steroid.[3]

Quantitative Analysis of Biological Activity

| Compound | Modification from Nandrolone | Relative Binding Affinity (RBA) for AR (%) | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic/Androgenic Ratio |

| Testosterone | C19-methyl present | 100 | 100 | 100 | 1 |

| Nandrolone | - | 125 | 125 | 37 | 3.4 |

| Oxabolone | 4-hydroxy | Data not available | Reported to have a high anabolic-to-androgenic ratio | Reported to have a high anabolic-to-androgenic ratio | High |

| Trenbolone | Δ9,11 | 200-300 | 500 | 500 | 1 |

| Stanozolol | 17α-methyl, 2,3-pyrazolo | Low | 320 | 30 | 10.7 |

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The anabolic and androgenic activities are based on animal models and may not directly translate to humans.

Experimental Protocols

The evaluation of the biological activity of oxabolone derivatives involves a series of in vitro and in vivo assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel oxabolone derivatives.

References

- 1. Oxabolone Cipionate | Anabolic Steroid for Research [benchchem.com]

- 2. Oxabolone - Wikipedia [en.wikipedia.org]

- 3. Oxabolone Cipionate | C26H38O4 | CID 68952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxabolone cipionate - Wikipedia [en.wikipedia.org]

- 5. Oxabolone cipionate (PIM 912) [inchem.org]

- 6. Nandrolone - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-19-Nortestosterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-19-nortestosterone, also known as Oxabolone, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone (19-nortestosterone). Structurally, it is distinguished by the presence of a hydroxyl group at the C4 position of the steroid's A-ring. This modification influences its biological activity, leading to a distinct anabolic-to-androgenic ratio. This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-19-nortestosterone, including its synthesis, physicochemical characteristics, spectroscopic data, and receptor binding profiles. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

The fundamental physicochemical properties of 4-hydroxy-19-nortestosterone are summarized in the table below. These characteristics are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₃ | [1][2] |

| Molecular Weight | 290.40 g/mol | [1] |

| Melting Point | 189 °C | |

| Appearance | Solid | |

| Solubility | Data not available | |

| pKa | Data not available | |

| UV Absorption Maximum | 278 nm |

Synthesis of 4-Hydroxy-19-Nortestosterone

The synthesis of 4-hydroxy-19-nortestosterone typically proceeds from the precursor 19-nortestosterone (nandrolone). A common synthetic route involves a two-step process: epoxidation followed by acidolysis.

Experimental Protocol: Synthesis from 19-Nortestosterone

Step 1: Epoxidation of 19-Nortestosterone

-

Dissolve 19-nortestosterone in a suitable solvent, such as methanol.

-

Add an alkaline aqueous solution to the mixture.

-

Introduce hydrogen peroxide to initiate the epoxidation reaction, forming the 4,5-epoxy intermediate.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product to isolate the 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-alcohol intermediate.

Step 2: Acidolysis of the Epoxide Intermediate

-

Dissolve the purified epoxide intermediate in a suitable solvent.

-

Introduce a dry hydrogen catalytic resin to catalyze the acidolysis reaction.

-

Heat the reaction mixture to the appropriate temperature and monitor its progress.

-

Upon completion, filter off the catalyst and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or chromatography to obtain 4-hydroxy-19-nortestosterone.

Synthesis of 4-Hydroxy-19-Nortestosterone.

Spectroscopic Data

The structural elucidation of 4-hydroxy-19-nortestosterone relies on various spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| C18-H₃ | ~0.8 | C3 (C=O) | ~200 |

| C17-H | ~3.6 | C5 | ~165 |

| C4-OH | Variable | C4 | ~125 |

| Steroidal Protons | 0.8 - 2.5 | C17 | ~81 |

| C13 | ~48 | ||

| C10 | ~40 | ||

| C18 | ~11 |

Mass Spectrometry (MS)

The fragmentation pattern of 4-hydroxy-19-nortestosterone in mass spectrometry provides valuable information for its identification. A proposed fragmentation pathway is illustrated below.

Fragmentation of 4-Hydroxy-19-nortestosterone.

Receptor Binding Affinity

The biological effects of 4-hydroxy-19-nortestosterone are mediated through its interaction with steroid hormone receptors. While specific binding affinities (Ki or IC50 values) are not widely published, its structural similarity to nandrolone suggests it primarily acts as an agonist at the androgen receptor.

Experimental Protocols for Receptor Binding Assays

The following are generalized protocols for competitive binding assays to determine the affinity of a compound for the androgen, estrogen, and progesterone receptors.

Androgen Receptor (AR) Competitive Binding Assay

-

Preparation of Reagents:

-

Prepare a source of AR, typically from rat prostate cytosol or a recombinant human AR ligand-binding domain (LBD).

-

Use a high-affinity radiolabeled androgen, such as [³H]-R1881, as the tracer.

-

Prepare a series of dilutions of the test compound (4-hydroxy-19-nortestosterone) and a known AR agonist (e.g., dihydrotestosterone) as a positive control.

-

-

Assay Procedure:

-

Incubate the AR preparation with the radiolabeled tracer in the presence of varying concentrations of the test compound or control.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

-

Data Analysis:

-

Measure the radioactivity of the bound fraction.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Estrogen Receptor (ER) Competitive Binding Assay

-

Preparation of Reagents:

-

Assay Procedure:

-

Follow a similar incubation and separation procedure as described for the AR binding assay.[3]

-

-

Data Analysis:

-

Analyze the data as described for the AR binding assay to determine the IC50 and Ki values for the estrogen receptor.[3]

-

Progesterone Receptor (PR) Competitive Binding Assay

-

Preparation of Reagents:

-

Prepare a source of PR, typically from rabbit uterine cytosol or recombinant human PR-LBD.

-

Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.

-

Prepare serial dilutions of the test compound and a known PR agonist (e.g., progesterone) as a positive control.

-

-

Assay Procedure:

-

Follow a similar incubation and separation procedure as described for the AR and ER binding assays.

-

-

Data Analysis:

-

Analyze the data as described for the other receptor binding assays to determine the IC50 and Ki values for the progesterone receptor.

-

Competitive Receptor Binding Assay Workflow.

Signaling Pathways

Upon binding to the androgen receptor, 4-hydroxy-19-nortestosterone is expected to initiate a cascade of cellular events. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the steroid-receptor complex into the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.

Non-Genomic Signaling Pathways

In addition to the genomic pathway, androgens can elicit rapid, non-genomic effects. These are initiated by the interaction of the steroid with membrane-associated androgen receptors, leading to the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These rapid signals can influence various cellular processes, including ion channel activity and cell proliferation.

Genomic and Non-Genomic Signaling Pathways.

Conclusion

4-Hydroxy-19-nortestosterone is a synthetic anabolic steroid with distinct chemical properties stemming from the hydroxylation at the C4 position. While its general synthetic route and qualitative biological activities are understood, a significant gap exists in the publicly available quantitative data regarding its physicochemical properties, detailed spectroscopic characteristics, and specific receptor binding affinities. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers. Further empirical studies are necessary to fully elucidate the detailed chemical and pharmacological profile of this compound, which will be critical for its potential applications in research and drug development.

References

The Pharmacodynamics of Oxabolone Cipionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxabolone cipionate, a synthetic anabolic-androgenic steroid (AAS), is the 17β-cyclopentylpropionate ester of oxabolone. As a prodrug, it is designed to provide a sustained release of the active compound, oxabolone, following intramuscular administration. This guide provides a comprehensive overview of the pharmacodynamics of oxabolone cipionate, with a focus on its mechanism of action, receptor binding, anabolic and androgenic effects, and metabolic fate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Introduction

Oxabolone cipionate is a derivative of nandrolone (19-nortestosterone) and is characterized by the introduction of a hydroxyl group at the 4-position of the steroid nucleus. This modification is believed to influence its biological activity, favoring a distinct anabolic-to-androgenic ratio.[1][2] Like other AAS, its primary mechanism of action is through interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor that modulates gene expression in target tissues.[1]

Mechanism of Action

The pharmacodynamic activity of oxabolone cipionate is initiated by the cleavage of its cypionate ester to release the active steroid, oxabolone.[1] This enzymatic hydrolysis occurs primarily in the bloodstream and target tissues.

Androgen Receptor Binding and Signal Transduction

Released oxabolone diffuses across the cell membrane and binds to the androgen receptor (AR) located in the cytoplasm.[1] This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Figure 1: Androgen Receptor Signaling Pathway for Oxabolone.

Quantitative Pharmacodynamic Data

Precise quantitative data for oxabolone cipionate's receptor binding affinity and anabolic-androgenic ratio are not extensively reported in publicly available literature. However, based on its classification as a nandrolone derivative, certain characteristics can be inferred and compared to other well-studied AAS.

Receptor Binding Affinity

While a specific relative binding affinity (RBA) for oxabolone to the androgen receptor is not available, nandrolone and its derivatives are known to possess a high affinity for the AR. For context, the RBA of various steroids from a seminal study by Saartok, Dahlberg, and Gustafsson is presented in Table 1. This study utilized rat skeletal muscle and prostate tissue and methyltrienolone (MT) as the reference compound.

| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (MT = 1.00) | Relative Binding Affinity (RBA) in Rat Prostate (MT = 1.00) |

| Methyltrienolone (MT) | 1.00 | 1.00 |

| Nandrolone | 1.21 | 1.04 |

| Testosterone | 0.42 | 0.29 |

| Dihydrotestosterone (DHT) | 0.29 | 0.63 |

Table 1: Relative Binding Affinity of Selected Anabolic-Androgenic Steroids to the Androgen Receptor. Data from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).

Anabolic and Androgenic Effects

The anabolic and androgenic potential of AAS is often expressed as a ratio. One source reports the anabolic/androgenic ratio of oxabolone cipionate to be in the range of 50-90/20-60.[2] This suggests a compound with moderate anabolic effects and relatively low androgenic activity compared to testosterone, which has an anabolic:androgenic ratio of 100:100. The 4-hydroxyl group in oxabolone is thought to contribute to its reduced androgenicity.[2]

| Compound | Anabolic Rating | Androgenic Rating |

| Testosterone | 100 | 100 |

| Nandrolone | 125 | 37 |

| Oxabolone Cipionate | 50-90 | 20-60 |

Table 2: Comparative Anabolic and Androgenic Ratings of Selected Steroids.

Experimental Protocols

The following sections detail methodologies that can be employed to investigate the pharmacodynamics of oxabolone cipionate.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is adapted from a study on the metabolism of oxabolone.

Objective: To investigate the in vitro metabolism of oxabolone using human liver microsomes (HLM).

Materials:

-

Oxabolone

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Perchloric acid (to terminate the reaction)

-

Centrifuge

-

Incubator (37°C)

-

Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

Procedure:

-

Prepare a solution of oxabolone in a suitable solvent.

-

In an Eppendorf tube, combine the oxabolone solution with phosphate buffer and the NADPH regenerating system.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pooled human liver microsomes.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Terminate the reaction at each time point by adding a small volume of perchloric acid.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of parent drug and metabolites using a validated LC-MS/MS or GC-MS method.

Figure 2: Experimental Workflow for In Vitro Metabolism Study.

In Vivo Anabolic and Androgenic Activity Assessment (Hershberger Assay)

The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic activity.[3][4]

Objective: To determine the anabolic and androgenic activity of oxabolone cipionate in a castrated rat model.

Animals:

-

Peripubertal male rats, castrated at a specific age (e.g., 42 days old).

Materials:

-

Oxabolone cipionate

-

Vehicle (e.g., corn oil)

-

Testosterone propionate (positive control)

-

Surgical instruments for castration

-

Analytical balance

Procedure:

-

Acclimate castrated rats for a period of 7-10 days to allow for the regression of androgen-dependent tissues.

-

Divide the animals into groups (e.g., vehicle control, positive control, and at least three dose levels of oxabolone cipionate).

-

Administer the respective compounds daily for 10 consecutive days via subcutaneous injection or oral gavage.

-

On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands)

-

Levator ani muscle

-

Glans penis

-

Cowper's glands

-

-

Record the wet weight of each tissue.

-

Calculate the mean tissue weights for each group and perform statistical analysis to compare the treated groups to the control groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles is indicative of androgenic activity.

Metabolism

Oxabolone cipionate is first hydrolyzed to the active compound, oxabolone. Subsequent metabolism of oxabolone occurs primarily in the liver. The major metabolites identified include 4-hydroxyestr-4-en-3,17-dione (the most abundant metabolite), 4-hydroxyestran-3,17-dione, and various dihydroxy-estran-17-one isomers. These metabolites are then excreted in the urine.

Conclusion

Oxabolone cipionate is a long-acting, injectable anabolic-androgenic steroid that exerts its effects through the activation of the androgen receptor. While specific quantitative data on its receptor binding affinity are limited, its anabolic-to-androgenic ratio suggests a preference for anabolic activity with reduced androgenic side effects compared to testosterone. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed pharmacodynamic properties of this compound. A deeper understanding of its mechanism of action and metabolic fate is crucial for both therapeutic applications and for the development of new, more selective androgen receptor modulators.

References

In-Depth Technical Guide to the Metabolism of Oxabolone in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone (4-hydroxy-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone)[1][2]. While never marketed itself, its prodrug, oxabolone cypionate, has been used clinically[3]. As with other AAS, understanding its metabolic fate is crucial for drug development, toxicology, and anti-doping applications. The liver is the primary site of steroid metabolism, and in vitro studies using human liver microsomes (HLM) are a cornerstone for elucidating the metabolic pathways of xenobiotics like oxabolone[3][4]. This guide provides a comprehensive overview of the metabolism of oxabolone in HLM, detailing experimental protocols, summarizing metabolic products, and visualizing the key processes involved.

Core Concepts in Oxabolone Metabolism

The metabolism of oxabolone in HLM primarily involves Phase I reactions, which are catalyzed by cytochrome P450 (CYP450) enzymes[5][6]. These reactions introduce or expose functional groups on the steroid scaffold, increasing its polarity and facilitating subsequent conjugation (Phase II reactions) for excretion. For oxabolone, the key metabolic transformations observed in HLM include oxidation and reduction reactions.

Quantitative Data Summary

| Metabolite | Proposed Structure | Metabolic Reaction | Relative Abundance |

| Oxabolone (Parent) | 4,17β-dihydroxyestr-4-en-3-one | - | - |

| 17-epi-Oxabolone | 4,17α-dihydroxyestr-4-en-3-one | Epimerization at C17 | Major |

| 4-hydroxy-estr-4-ene-3,17-dione | 4-hydroxyestr-4-ene-3,17-dione | Oxidation of the 17β-hydroxyl group | Major |

| Reduced Metabolite | Fully reduced A-ring | Reduction of the A-ring double bond and 3-keto group | Detected |

| Hydroxylated Metabolites | Additional hydroxyl group(s) | Hydroxylation | Minor |

Experimental Protocols

In Vitro Incubation of Oxabolone with Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolism of oxabolone using pooled human liver microsomes.

1. Reagents and Materials:

-

Oxabolone

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar steroid not present in the incubation)

-

Microcentrifuge tubes or 96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

2. Incubation Procedure:

-

Prepare a stock solution of oxabolone in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired final concentration in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

-

In a microcentrifuge tube or well of a 96-well plate, combine the following:

-

Phosphate buffer (to final volume)

-

Pooled HLM (final concentration typically 0.5-1.0 mg/mL)

-

Oxabolone solution (final concentration, e.g., 1-50 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to partition into the microsomal membranes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking. The 0-minute time point serves as a control and is quenched immediately after the addition of the NADPH regenerating system.

-

Terminate the reaction by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or well for subsequent analysis.

LC-MS/MS Analysis of Oxabolone and its Metabolites

This section provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the incubation samples.

1. Sample Preparation:

-

The supernatant from the incubation quenching step can often be directly injected into the LC-MS/MS system.

-

Alternatively, for increased sensitivity or to remove potential matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be employed[7][8].

2. Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used for steroid analysis.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization efficiency.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is generally suitable for steroid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of oxabolone and its expected metabolites. This involves selecting specific precursor-to-product ion transitions for each analyte.

-

Data Analysis: The peak areas of the analytes are normalized to the peak area of the internal standard. Quantification is achieved by comparing the normalized peak areas to a standard curve prepared with known concentrations of authentic standards.

Visualization of Pathways and Workflows

Metabolic Pathway of Oxabolone in Human Liver Microsomes

Caption: Proposed metabolic pathways of oxabolone in human liver microsomes.

Experimental Workflow for Oxabolone Metabolism Assay

Caption: General experimental workflow for studying oxabolone metabolism in HLM.

Concluding Remarks

The in vitro metabolism of oxabolone in human liver microsomes results in the formation of several metabolites, primarily through oxidation and reduction reactions. The major metabolic pathways involve epimerization at the C17 position and oxidation of the 17β-hydroxyl group. While quantitative kinetic data remains to be fully elucidated, the methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals working with oxabolone and related 19-nor-steroids. Further studies employing recombinant CYP450 enzymes could help pinpoint the specific isoforms responsible for the observed metabolic transformations, providing a more complete picture of oxabolone's biotransformation in humans.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Oxabolone - Wikipedia [en.wikipedia.org]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. [PDF] Metabolic study of oxabolone using human liver microsomes and humanized mice | Semantic Scholar [semanticscholar.org]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. youtube.com [youtube.com]

- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to the Discovery and History of Oxabolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the anabolic-androgenic steroid (AAS) oxabolone and its long-acting ester prodrug, oxabolone cipionate. While oxabolone itself was never commercially marketed, oxabolone cipionate was developed and sold in Europe under brand names such as Steranabol Depo and Steranabol Ritardo for clinical applications related to severe wasting disorders.[1][2] This guide details the history of its development as a derivative of nandrolone, its chemical synthesis, mechanism of action, metabolic fate, and the analytical methodologies employed for its detection. All quantitative data is presented in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Discovery and History

Oxabolone (4-hydroxy-19-nortestosterone) is a synthetic anabolic-androgenic steroid that emerged from the extensive research into nandrolone (19-nortestosterone) derivatives.[2][3] The core aim of this research was to create compounds with a favorable dissociation of anabolic and androgenic effects, maximizing tissue-building properties while minimizing masculinizing side effects.[4] The addition of a hydroxyl group at the C4 position of the nandrolone backbone was found to reduce androgenicity and inhibit aromatization.[5]

Oxabolone itself was not brought to market.[3] Instead, its C17β cypionate ester, oxabolone cipionate, was developed to provide a sustained release and prolonged therapeutic effect after intramuscular injection.[1][5] This esterification is a common strategy to increase the lipophilicity and half-life of steroid hormones.[4] Oxabolone cipionate was marketed in Europe for conditions characterized by muscle wasting.[2][5] Despite its clinical use, it has also been classified as a performance-enhancing drug and is included on the World Anti-Doping Agency's (WADA) list of prohibited substances.[5] One database indicates that oxabolone cipionate reached Phase II of clinical trials, though specific trial data is not publicly available.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of oxabolone and oxabolone cipionate is provided in Table 1.

| Property | Oxabolone | Oxabolone Cipionate |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [(8R,9S,10R,13S,14S,17S)-4-hydroxy-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

| Chemical Formula | C18H26O3 | C26H38O4 |

| Molecular Weight | 290.40 g/mol | 414.6 g/mol |

| CAS Number | 4721-69-1 | 1254-35-9 |

| Parent Compound | Nandrolone (19-nortestosterone) | Oxabolone |

| Key Structural Features | 4-hydroxyl group on the A-ring | C17β cypionate ester |

Mechanism of Action

Androgen Receptor Binding and Signaling

The biological effects of oxabolone are mediated through its interaction with the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[4] As a prodrug, oxabolone cipionate is first hydrolyzed in the body to release the active compound, oxabolone.[4] Oxabolone then binds to the AR located in the cytoplasm of target cells, such as skeletal muscle and bone cells.[4] This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, ultimately leading to the anabolic effects of the steroid, including increased protein synthesis and muscle hypertrophy.[4]

Anabolic and Androgenic Activity

| Parameter | Value |

| Anabolic/Androgenic Ratio | 50-90 / 20-60 |

Note: This ratio is relative to a reference steroid, typically testosterone or methyltestosterone.

Experimental Protocols

Chemical Synthesis of Oxabolone Cipionate

The synthesis of oxabolone cipionate typically starts from the precursor nandrolone (19-demethyl-testosterone).[4] The process involves two main steps: epoxidation followed by acidolysis and esterification.

Step 1: Epoxidation of Nandrolone Nandrolone is treated with an oxidizing agent, such as hydrogen peroxide in an alkaline solution, to form the 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-alcohol intermediate.[4]

Step 2: Acidolysis and Esterification The epoxide intermediate is then subjected to acidolysis to introduce the 4-hydroxy group.[4] This is followed by esterification at the 17β-hydroxyl group with cyclopentylpropionic acid or its reactive equivalent to yield oxabolone cipionate.[4]

References

- 1. Quantitative Assay Validation for Oxandrolone in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxabolone cipionate - Wikipedia [en.wikipedia.org]

- 3. Oxabolone - Wikipedia [en.wikipedia.org]

- 4. Oxabolone Cipionate | Anabolic Steroid for Research [benchchem.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Oxabolone Cipionate | C26H38O4 | CID 68952 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Hydrolysis of Oxabolone Cipionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone cipionate is a synthetic anabolic-androgenic steroid that functions as a prodrug of oxabolone.[1][2][3] Its therapeutic and physiological effects are activated upon cleavage of the 17β-cypionate ester bond through hydrolysis, releasing the active steroid, oxabolone.[1] This process is critical for the compound's pharmacokinetic profile, prolonging its release and action.[1] Understanding the hydrolysis of oxabolone cipionate is essential for in vitro studies related to its mechanism of action, stability, and metabolic fate.

This document provides detailed protocols for the in vitro hydrolysis of oxabolone cipionate under both acidic and enzymatic conditions, relevant for researchers in drug development and related fields.

Data Presentation

Table 1: Summary of In Vitro Hydrolysis Conditions for Oxabolone Cipionate

| Parameter | Acidic Hydrolysis | Enzymatic Hydrolysis (Human Liver Microsomes) |

| Hydrolytic Agent | 1 M Hydrochloric Acid (HCl) in water or 0.5 M HCl in 1:1 water/methanol | Pooled Human Liver Microsomes (HLM) |

| Incubation Buffer | Not applicable | Phosphate Buffer |

| Cofactors | Not applicable | NADPH Regenerating System |

| Temperature | Not specified, room temperature or 37°C can be starting points | 37°C |

| Incubation Time | Dependent on desired extent of hydrolysis | Up to 18 hours (time course recommended) |

| Reaction Termination | Neutralization (e.g., with NaOH) | 25 µL of Perchloric Acid |

| Analytical Method | GC-MS, LC-MS | GC-MS, LC-MS |

Experimental Protocols

Acidic Hydrolysis of Oxabolone Cipionate

This protocol describes the chemical hydrolysis of oxabolone cipionate to yield oxabolone, which is particularly useful for generating the active compound for further experiments or as an analytical reference.[1]

Materials:

-

Oxabolone Cipionate

-

1 M Hydrochloric Acid (HCl) in water

-

0.5 M Hydrochloric Acid (HCl) in 1:1 water/methanol

-

Methanol (HPLC grade)

-

Water (deionized)

-

Neutralizing agent (e.g., Sodium Hydroxide solution)

-

Vortex mixer

-

Thermostatic water bath or incubator

-

Analytical instruments (e.g., GC-MS, LC-MS)

Procedure:

-

Preparation of Oxabolone Cipionate Solution: Dissolve a known concentration of oxabolone cipionate in a suitable organic solvent (e.g., methanol or DMSO) to create a stock solution.

-

Reaction Setup: In a reaction vial, add an aliquot of the oxabolone cipionate stock solution.

-

Initiation of Hydrolysis: Add the acidic solution (either 1 M HCl in water or 0.5 M HCl in 1:1 water/methanol) to the reaction vial. The final concentration of oxabolone cipionate should be appropriate for the analytical method to be used.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a predetermined period. It is recommended to perform a time-course study (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the optimal incubation time for complete hydrolysis.

-

Reaction Termination: Stop the reaction by neutralizing the solution with a suitable base, such as sodium hydroxide.

-

Sample Analysis: Analyze the resulting solution using a validated analytical method, such as GC-MS or LC-MS, to quantify the amount of oxabolone formed and any remaining oxabolone cipionate.[1]

Enzymatic Hydrolysis of Oxabolone Cipionate using Human Liver Microsomes

This protocol simulates the metabolic conversion of oxabolone cipionate to oxabolone in a biologically relevant in vitro system.[4]

Materials:

-

Oxabolone Cipionate

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Perchloric Acid

-

Vortex mixer

-

Thermostatic water bath or incubator (37°C)

-

Centrifuge

-

Analytical instruments (e.g., GC-MS, LC-MS)

Procedure:

-

Preparation of Reagents: Prepare the phosphate buffer and NADPH regenerating system according to the manufacturer's instructions.

-

Pre-incubation: In an Eppendorf tube, combine the phosphate buffer and the NADPH regenerating system. Add a specific amount of oxabolone cipionate (e.g., to a final concentration of 40 µg/mL). Pre-incubate this mixture at 37°C for 5 minutes.[4]

-

Initiation of Reaction: Add the pooled human liver microsomes to the pre-incubated mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C. It is advisable to conduct a time-course study by setting up multiple reactions to be terminated at different time points (e.g., 0, 1, 2, 3, 4, 5, 7, and 18 hours).[4]

-

Reaction Termination: To stop the enzymatic reaction at the desired time point, add 25 µL of perchloric acid to the tube.[4]

-

Protein Precipitation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze it using a suitable analytical method like GC-MS or LC-MS to identify and quantify oxabolone and its metabolites.[4] Control samples without the enzyme or with heat-inactivated enzymes should be included to confirm that the hydrolysis is enzymatically driven.[4]

Mandatory Visualization

Caption: Workflow for acidic and enzymatic hydrolysis of oxabolone cipionate.

Caption: Conversion of oxabolone cipionate to oxabolone via hydrolysis.

References

Application Note: Quantification of Oxabolone in Biological Samples using GC-MS

Introduction

Oxabolone is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone. Due to its potential for abuse in sports and its classification as a prohibited substance by the World Anti-Doping Agency (WADA), sensitive and specific analytical methods are required for its detection and quantification in biological matrices.[1] This application note provides a detailed protocol for the quantification of oxabolone in biological samples, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, instrument parameters, and validation, tailored for researchers, scientists, and drug development professionals.

Principle

The method involves the enzymatic hydrolysis of oxabolone conjugates, followed by liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix. To ensure volatility and thermal stability for GC-MS analysis, the extracted oxabolone is derivatized to form a trimethylsilyl (TMS) ether.[2] Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

Reagents and Materials

-

Oxabolone certified reference standard

-

Internal Standard (IS) (e.g., Methyltestosterone)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 7.0)

-

Sodium carbonate buffer (pH 9.6)

-

Diethyl ether or n-pentane (HPLC grade)

-

Methanol (HPLC grade)

-

Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH₄I) and ethanethiol (v/w/v).[3]

Sample Preparation (Urine)

-

Hydrolysis: To 2.0 mL of urine, add 1.0 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Add the internal standard solution. Vortex the mixture and incubate at 56°C for 1.5 hours to hydrolyze the glucuronide conjugates.[3]

-

Extraction: After cooling to room temperature, add 1.0 mL of sodium carbonate buffer (pH 9.6) to raise the pH. Add 5.0 mL of diethyl ether, cap, and vortex for 10 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried extract, add 100 µL of the MSTFA-based derivatization reagent.[3]

-

Cap the vial tightly and heat at 80°C for 60 minutes.[3]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Injection Port | Splitless mode, 280°C |

| Injection Volume | 1.0 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Oven Program | Initial temperature 160°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 4 min.[4] |

| Mass Spectrometer | Agilent 5975C MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Interface Temperature | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined by analyzing the mass spectrum of the derivatized oxabolone standard. Select at least two characteristic ions. |

Data Presentation: Method Validation

The following tables summarize typical quantitative data for the validation of an analytical method for anabolic steroids using GC-MS. These values are representative and should be established for oxabolone in the user's laboratory.[5]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

| Oxabolone | 1 - 100 | >0.995 | 0.5 | 1.0 |

Representative data based on typical performance for anabolic steroids.

Table 2: Precision and Accuracy

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| Oxabolone | 5 | <10% | <15% | 90 - 110% |

| 25 | <10% | <15% | 90 - 110% | |

| 75 | <10% | <15% | 90 - 110% |

Representative data based on typical performance for anabolic steroids.[1]

Table 3: Recovery

| Analyte | Matrix | Spiked Conc. (ng/mL) | Recovery (%) |

| Oxabolone | Urine | 10 | >85% |

Representative data based on typical performance for anabolic steroids.

Visualizations

Caption: Experimental workflow for Oxabolone quantification.

Caption: Core principles of the GC-MS method for Oxabolone.

References

Application Note: Detection of Oxabolone and its Metabolites using LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the anabolic androgenic steroid (AAS) oxabolone and its major metabolite, 4-hydroxyestr-4-en-3,17-dione, in biological matrices such as urine. Oxabolone is a synthetic derivative of 19-nortestosterone and its detection is crucial in anti-doping control and clinical research.[1][2] The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, making it suitable for routine analysis.

Introduction